3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a nitro group at the 5-position and two methyl groups at the 3-position of the indole ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-indole followed by the formation of the hydrochloride salt. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Reduction: 3,3-dimethyl-5-amino-2,3-dihydro-1H-indole hydrochloride.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
5-nitro-2,3-dihydro-1H-indole: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the combination of the nitro group and the two methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN2O2 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3,3-dimethyl-5-nitro-1,2-dihydroindole;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
CSJUFMAWWUKSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C.Cl |
Origin of Product |
United States |
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